molecular formula C19H15NO4 B14000925 N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide CAS No. 6629-20-5

N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide

Cat. No.: B14000925
CAS No.: 6629-20-5
M. Wt: 321.3 g/mol
InChI Key: MQFYAMRLMPIYCV-UHFFFAOYSA-N
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Description

ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring system with hydroxy and acetamide functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with acetamide under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide
  • Acetamide, 2,2-dichloro-N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)
  • Acetamide, N-[4-[(1,4-dihydro-1,4-dioxo-2-naphthalenyl)sulfonyl]phenyl]-

Uniqueness

What sets ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

6629-20-5

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

N-[4-[(1,4-dioxonaphthalen-2-yl)-hydroxymethyl]phenyl]acetamide

InChI

InChI=1S/C19H15NO4/c1-11(21)20-13-8-6-12(7-9-13)18(23)16-10-17(22)14-4-2-3-5-15(14)19(16)24/h2-10,18,23H,1H3,(H,20,21)

InChI Key

MQFYAMRLMPIYCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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